
1-(2-Methoxycyclopentyl)-3-methyl-1h-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxycyclopentyl)-3-methyl-1h-pyrazol-4-amine is an organic compound that features a unique structure combining a methoxycyclopentyl group with a pyrazol-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxycyclopentyl)-3-methyl-1h-pyrazol-4-amine typically involves the reaction of 2-methoxycyclopentanone with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxycyclopentyl)-3-methyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxycyclopentyl)-3-methyl-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 1-(2-Methoxycyclopentyl)-3-methyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating quorum sensing pathways in bacteria, thereby affecting bacterial communication and behavior. The compound’s structure allows it to interact with specific receptors or enzymes, leading to its observed effects .
Comparison with Similar Compounds
2-Methoxycyclopentyl analogues: These compounds share a similar methoxycyclopentyl group but differ in their additional functional groups and overall structure.
Uniqueness: 1-(2-Methoxycyclopentyl)-3-methyl-1h-pyrazol-4-amine is unique due to its specific combination of a methoxycyclopentyl group with a pyrazol-4-amine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-(2-methoxycyclopentyl)-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H17N3O/c1-7-8(11)6-13(12-7)9-4-3-5-10(9)14-2/h6,9-10H,3-5,11H2,1-2H3 |
InChI Key |
QMWQXYAZBPEAKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)C2CCCC2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


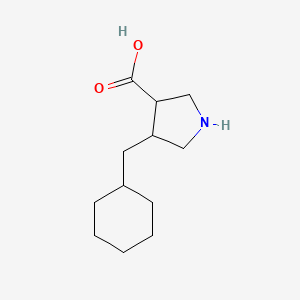
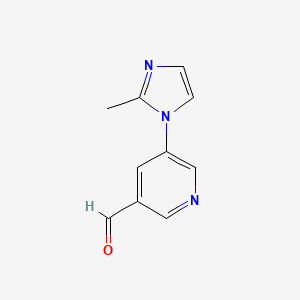
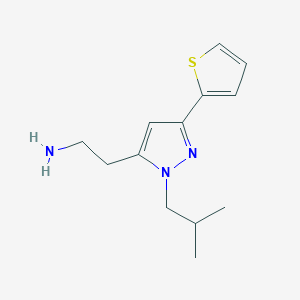
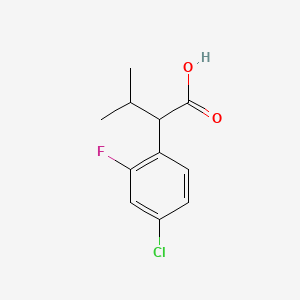


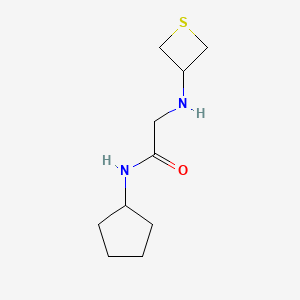
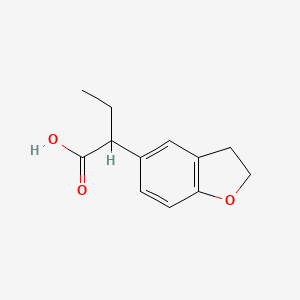
![Benzyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13319421.png)
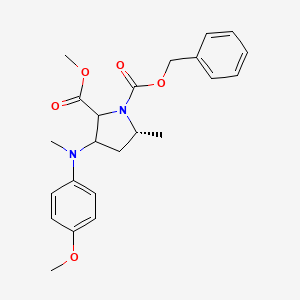
![2-[5-Amino-3-(2-methylcyclopropyl)-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13319439.png)
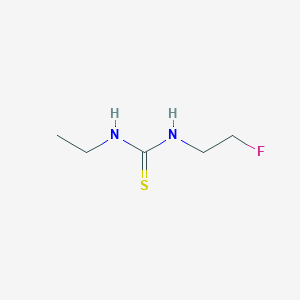
![N'-Hydroxy-2-[(2-methylpropyl)sulfanyl]ethanimidamide](/img/structure/B13319444.png)

